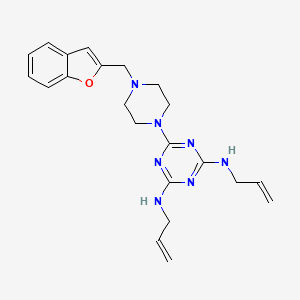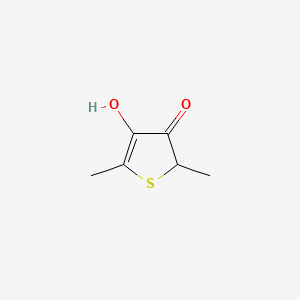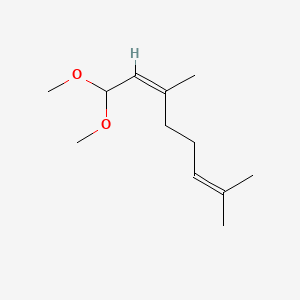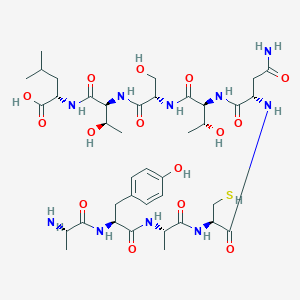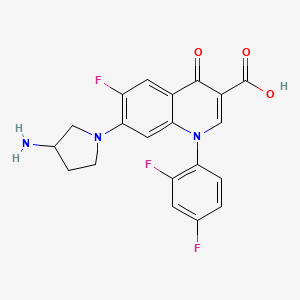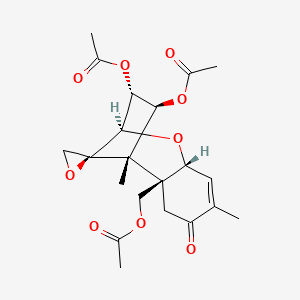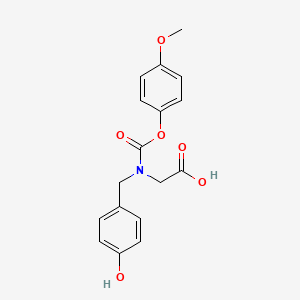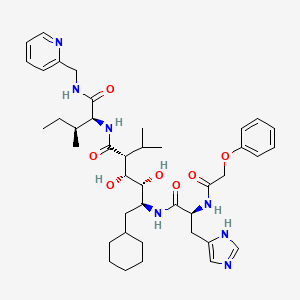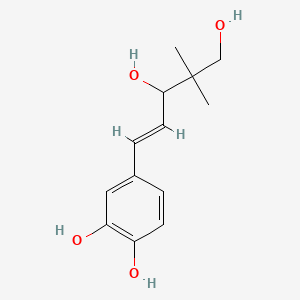
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is an organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a side chain containing additional hydroxyl groups and a double bond. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- can be achieved through several synthetic routes. One common method involves the hydrolysis of o-chlorophenol in an alkaline medium . This reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the Dakin oxidation is an organic redox reaction that can be used to produce benzenediols from hydroxylated phenyl aldehydes or ketones using hydrogen peroxide in a basic medium . This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted benzenediols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted benzenediols. These products have significant applications in the chemical industry and scientific research.
Applications De Recherche Scientifique
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring and the side chain allow the compound to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol (Catechol): A simpler benzenediol with two hydroxyl groups on the benzene ring.
1,3-Benzenediol, 4,5-dimethyl-: A benzenediol with methyl groups in addition to hydroxyl groups.
4-Methylcatechol: A methylated derivative of catechol.
Uniqueness
1,2-Benzenediol, 4-(3,5-dihydroxy-4,4-dimethyl-1-pentenyl)- is unique due to its complex structure, which includes additional hydroxyl groups and a double bond in the side chain
Propriétés
Numéro CAS |
106174-93-0 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-[(E)-3,5-dihydroxy-4,4-dimethylpent-1-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-14)12(17)6-4-9-3-5-10(15)11(16)7-9/h3-7,12,14-17H,8H2,1-2H3/b6-4+ |
Clé InChI |
UVPAQWUWBVMAPV-GQCTYLIASA-N |
SMILES isomérique |
CC(C)(CO)C(/C=C/C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
CC(C)(CO)C(C=CC1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


